molecular formula C19H22N2O4S2 B2734657 2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 868676-58-8

2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2734657
CAS No.: 868676-58-8
M. Wt: 406.52
InChI Key: XFSJJCGSHNSUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.52. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c20-18(23)17-14-9-5-2-6-10-15(14)26-19(17)21-16(22)11-12-27(24,25)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSJJCGSHNSUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H22N2O4S2
  • Molecular Weight : 406.52 g/mol
  • CAS Number : 868676-58-8

Research indicates that compounds based on the cyclohepta[b]thiophene scaffold exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics crucial for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells.

Antiproliferative Activity

A study evaluating various cyclohepta[b]thiophene derivatives found that those with a phenylsulfonyl moiety demonstrated potent antiproliferative effects. For example:

  • Cell Lines Tested : A549 (lung cancer), OVACAR-4, OVACAR-5 (ovarian cancer), CAKI-1 (kidney cancer), and T47D (breast cancer).
  • GI50 Values : The compound exhibited submicromolar GI50 values across these cell lines, indicating strong inhibitory effects on cell growth.
Cell Line GI50 (μM) Comparison Drug GI50 (μM)
A5492.01Nocodazole22.28
OVACAR-42.27Nocodazole20.75
CAKI-10.69Nocodazole1.11
T47D0.362Nocodazole81.283

These results suggest that the compound is significantly more effective than nocodazole, a well-known antimitotic agent.

Induction of Apoptosis

Mechanistic studies revealed that treatment with this compound leads to:

  • Cell Cycle Arrest : Induction of G2/M phase arrest in A549 cells.
  • Apoptotic Markers : Activation of caspases 3, 8, and 9 was observed, confirming the induction of early apoptosis.

In Vivo Studies

In vivo efficacy was evaluated using a CT26 murine model, where the compound demonstrated a marked reduction in tumor growth compared to untreated controls. These findings support its potential as a therapeutic agent in cancer treatment.

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